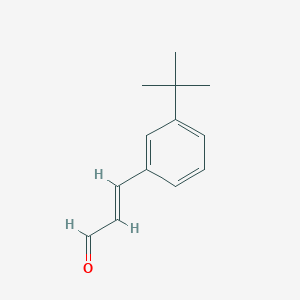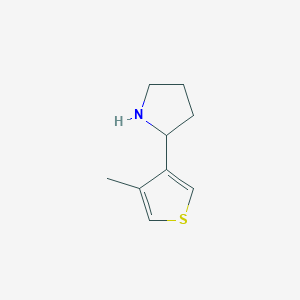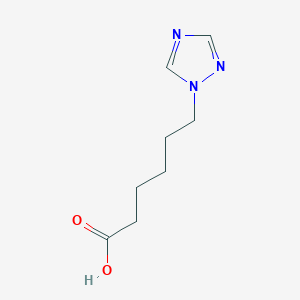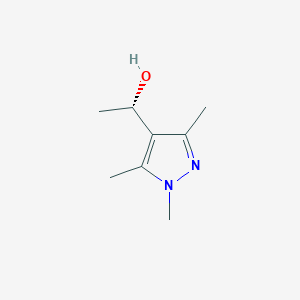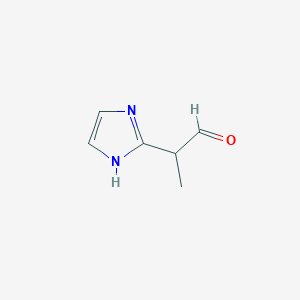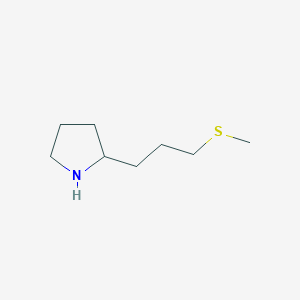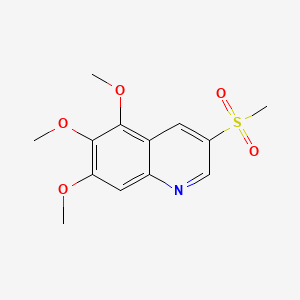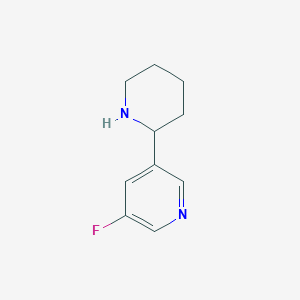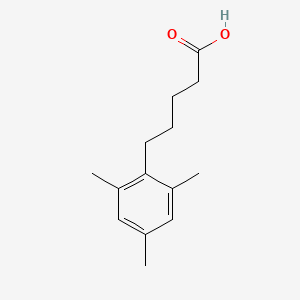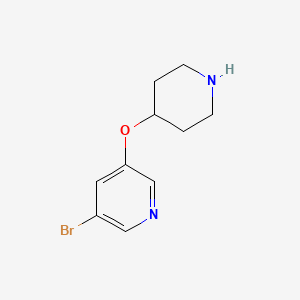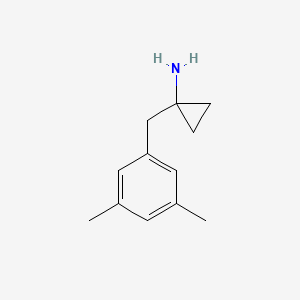
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is also known by the name Hydrazine, [(tetrahydro-1,1-dioxido-3-thienyl)methyl] . This compound is characterized by the presence of a hydrazinylmethyl group attached to a tetrahydrothiophene ring that is further oxidized to a 1,1-dioxide.
Preparation Methods
The synthesis of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using common reducing agents.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved may include oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide include:
Tetrahydrothiophene 1,1-dioxide: Lacks the hydrazinylmethyl group.
Hydrazine derivatives: Compounds with similar hydrazinyl groups but different core structures.
Sulfolane: A related sulfone compound with different substituents.
The uniqueness of this compound lies in its specific combination of the hydrazinylmethyl group and the tetrahydrothiophene 1,1-dioxide ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H12N2O2S/c6-7-3-5-1-2-10(8,9)4-5/h5,7H,1-4,6H2 |
InChI Key |
ARXOFIXPMRUWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


